cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole
Description
The compound cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is a bicyclic pyrrolidine derivative featuring an ethylsulfonyl substituent. Its structure combines a rigid octahydropyrrolo[3,4-b]pyrrole scaffold with a sulfonyl group, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
(3aS,6aS)-1-ethylsulfonyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c1-2-13(11,12)10-4-3-7-5-9-6-8(7)10/h7-9H,2-6H2,1H3/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAFBAMIYDYINV-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2C1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CC[C@@H]2[C@H]1CNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diamines with Dicarbonyl Compounds
A common approach involves reacting 1,4-diamines with α-ketoesters or maleic anhydride derivatives. For example, (S,S)-2,8-diazabicyclo[4.3.0]nonane serves as a precursor for stereoselective ring closure.
Procedure Adaptation :
-
Reactants : (S,S)-2,8-diazabicyclo[4.3.0]nonane (1.0 eq), ethyl glyoxylate (1.2 eq).
-
Conditions : Reflux in n-butanol (100°C, 3 h), acidification with HCl (pH 1–2).
Mechanistic Insight :
The reaction proceeds via imine formation, followed by intramolecular cyclization. Acidic workup protonates the amine, facilitating crystallization.
Transition-Metal-Catalyzed Annulation
Copper(I) catalysts enable [3+2] cycloadditions between propargyl amines and acrylates.
Example :
-
Reactants : Propargylamine derivative, methyl acrylate.
Advantages :
Sulfonylation of the Bicyclic Amine
Introducing the ethylsulfonyl group requires careful control to avoid over-sulfonylation or decomposition.
Direct Sulfonylation with Ethylsulfonyl Chloride
Procedure :
-
Reactants : Bicyclic amine (1.0 eq), ethylsulfonyl chloride (1.1 eq).
-
Base : Triethylamine (2.0 eq) in dichloromethane (0°C to RT, 2 h).
-
Workup : Aqueous NaHCO3 wash, column chromatography (SiO2, ethyl acetate/hexane).
Challenges :
Stepwise Oxidation of Thioether Intermediates
An alternative route involves synthesizing a thioether precursor followed by oxidation.
Steps :
Advantages :
Stereochemical Control and Resolution
Achieving cis-configuration necessitates chiral auxiliaries or resolution techniques.
Chiral-Pool Synthesis
Using enantiomerically pure starting materials (e.g., (S,S)-diamines) ensures correct stereochemistry.
Example :
Diastereomeric Salt Formation
Racemic mixtures are resolved using chiral acids (e.g., L-tartaric acid).
Procedure :
Purification and Analytical Characterization
cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is purified via recrystallization or chromatography.
Chromatographic Methods
Analytical Data :
-
1H NMR (300 MHz, CDCl3): δ 3.45–3.20 (m, 4H, pyrrolidine), 2.95 (q, 2H, SO2CH2), 1.35 (t, 3H, CH3).
-
HRMS : m/z calc. for C9H16N2O2S [M+H]+: 229.1014; found: 229.1011.
Comparative Evaluation of Synthetic Routes
Key Findings :
Chemical Reactions Analysis
Types of Reactions: cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under hydrogenation conditions.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfonyl position .
Scientific Research Applications
Pharmacological Applications
1. Histamine H3 Receptor Modulation
The primary application of cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is in the modulation of the histamine H3 receptor. This receptor plays a crucial role in neurotransmission and is involved in several central nervous system (CNS) disorders. Compounds that act as ligands for this receptor can potentially treat conditions such as:
- Alzheimer’s Disease
- Attention Deficit Hyperactivity Disorder (ADHD)
- Bipolar Disorder
- Cognitive Dysfunction
- Depression
- Epilepsy
- Obesity
These applications stem from the ability of H3 receptor ligands to regulate neurotransmitter release, including histamine, dopamine, serotonin, and acetylcholine, which are critical for maintaining cognitive functions and mood regulation .
2. Treatment of Neurological Disorders
this compound has been investigated for its potential to treat various neurological disorders. The modulation of the H3 receptor can alleviate symptoms associated with:
- Memory Deficits
- Learning Disabilities
- Neurogenic Inflammation
The therapeutic effects are attributed to the compound's ability to enhance cognitive functions and improve mood stability .
3. Anticancer Activity
Recent studies have indicated that derivatives of pyrrolo[3,4-b]pyrrole compounds exhibit anticancer properties. For example, related compounds have shown activity against multidrug-resistant cancer cell lines and have been evaluated for their efficacy against various cancers, including melanoma and skin carcinoma . The structural similarity suggests that this compound may also possess similar properties.
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using starting materials such as N-arylbromomaleimides and aminocrotonic acid. Various synthetic routes have been developed to enhance yield and purity .
Chemical Properties
The compound is characterized by its unique structural features that include:
- A saturated octahydro framework
- A pyrrolo moiety
- An ethylsulfonyl substituent
These features contribute to its biological activity and potential therapeutic applications.
Case Studies
Case Study 1: Cognitive Enhancement in Animal Models
In a study assessing the effects of H3 receptor antagonists in animal models of Alzheimer’s disease, compounds similar to this compound demonstrated significant improvements in memory retention and cognitive performance compared to control groups. These findings support the hypothesis that H3 receptor modulation can enhance cognitive function .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer activity of pyrrolo derivatives revealed that certain structural modifications led to increased cytotoxicity against human cancer cell lines. The study highlighted the importance of functional groups in enhancing therapeutic efficacy, suggesting that this compound could be explored further for its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, affecting cell signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Comparison with Similar Sigma Receptor Ligands
The provided evidence focuses on sigma-1 and sigma-2 receptor expression in tumor cell lines, with data on ligands like ³H-pentazocine (sigma-1 selective) and [³H]DTG (sigma-2 selective).
Table 1: Binding Affinities (Kd) and Receptor Densities (Bmax) of Sigma Ligands in Tumor Cell Lines
| Cell Line | Sigma-1 (³H-pentazocine) | Sigma-2 ([³H]DTG) | Notes |
|---|---|---|---|
| Rodent (e.g., C6 glioma) | Kd1: 0.67–7.0 nM; Bmax1: 25.5–108 fmol/mg | Kd: 20–101 nM; Bmax: 491–7324 fmol/mg | High sigma-2 density; enantioselective for (-)-pentazocine |
| Human (e.g., T47D breast) | Kd1: 0.67–7.0 nM; Bmax1: 25.5–108 fmol/mg | Kd: 20–101 nM; Bmax: 491–7324 fmol/mg | Lower haloperidol affinity vs. rodent lines |
| Human MCF-7 breast | No detectable sigma-1 | Kd: 20–101 nM; Bmax: 491–7324 fmol/mg | Absence of sigma-1 receptors |
Key Findings:
Structural Analogues : Sulfonyl-containing compounds (e.g., haloperidol) show high affinity for sigma receptors. The ethylsulfonyl group in cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole may similarly enhance receptor binding, though its exact selectivity (sigma-1 vs. sigma-2) remains uncharacterized in this dataset.
Species-Specific Differences : Human cell lines exhibit 4–7-fold lower haloperidol affinity and ~10-fold lower (-)-pentazocine affinity compared to rodent lines. This suggests that This compound may require species-specific optimization for therapeutic applications.
Receptor Heterogeneity : Sigma-1 receptors display both high- and low-affinity binding sites in certain cell lines (e.g., T47D, A375), while sigma-2 receptors show uniform high density across all tested lines. This heterogeneity could influence the compound’s efficacy in different cancer types.
Research Implications and Limitations
The absence of direct data on This compound in the provided evidence necessitates cautious extrapolation. However, the following hypotheses can be advanced:
- Therapeutic Gaps : Unlike MCF-7 cells (sigma-1 negative), most tumors express both receptors, making dual-targeting strategies viable. The compound’s bicyclic structure might improve metabolic stability over simpler scaffolds like pentazocine.
Biological Activity
Cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and the implications of its activity in various fields, including pharmacology and medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves multi-step chemical reactions that include the formation of the pyrrole ring and subsequent functionalization with an ethylsulfonyl group. Recent studies have utilized microwave-assisted synthesis techniques to enhance yield and reduce reaction times .
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Ring Formation | Aldehyde, Amine | Pyrrole precursor |
| 2 | Sulfonylation | Ethylsulfonyl chloride | Ethylsulfonyl derivative |
| 3 | Purification | Solvent extraction | Pure this compound |
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity. In vitro studies revealed that it exhibits a minimum inhibitory concentration (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness was comparable to standard antibiotics .
Antioxidant Activity
The compound also shows promising antioxidant properties. In assays measuring radical scavenging activity, it achieved an inhibition percentage that indicates a substantial capacity to neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .
Cytotoxicity and Anticancer Activity
Research into the cytotoxic effects of this compound revealed its potential as an anticancer agent. It was tested against several cancer cell lines, showing effective inhibition of cell proliferation. The compound induced apoptosis in cancer cells through mechanisms involving mitochondrial pathways .
Table 2: Biological Activity Summary
| Activity Type | Test Organisms/Cells | Result |
|---|---|---|
| Antimicrobial | S. aureus, E. coli | MIC comparable to antibiotics |
| Antioxidant | DPPH assay | High radical scavenging activity |
| Cytotoxicity | Various cancer cell lines | Induced apoptosis |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Candida albicans. The results indicated a significant reduction in fungal growth, with an MIC that was approximately 25% of that of clotrimazole . This positions the compound as a potential alternative for treating fungal infections.
Case Study 2: Cancer Cell Line Studies
In a separate investigation focusing on cancer treatment, this compound was administered to breast cancer cell lines. The compound demonstrated a dose-dependent decrease in cell viability, suggesting its role as a viable candidate for further development in anticancer therapies .
Q & A
Basic Research Questions
What are the recommended synthetic routes for cis-1-(Ethylsulfonyl)octahydropyrrolo[3,4-b]pyrrole, and how can reaction conditions be optimized?
The synthesis of pyrrolo[3,4-b]pyrrole derivatives often involves cycloaddition or functionalization of preformed heterocycles. For example, the Van Leusen reaction using TosMIC (tosylmethyl isocyanide) with electron-deficient compounds can yield polysubstituted pyrroles under mild conditions . A green synthesis approach using subcritical water (130°C) has been reported for analogous octahydropyrrolo[3,4-c]pyrrole derivatives, achieving yields of 75–91% with reduced reaction times . For ethylsulfonyl functionalization, post-synthetic sulfonylation using ethylsulfonyl chloride in anhydrous solvents (e.g., DCM) under nitrogen may be required. Optimization should focus on solvent choice, temperature, and catalyst selection to minimize side reactions.
How should researchers handle and store this compound to ensure safety and stability?
The compound is classified under acute toxicity categories (oral, dermal, inhalation; Category 4) and requires a "Warning" signal word per EU-GHS/CLP guidelines . Key precautions:
- Use PPE (gloves, goggles, lab coat) in a fume hood.
- Store in a dry, sealed container at 2–8°C to prevent degradation .
- Avoid prolonged storage; reassess stability via HPLC or TLC periodically .
What spectroscopic and computational methods are suitable for characterizing this compound?
- NMR : and NMR can confirm the cis-configuration and ethylsulfonyl substitution. For example, the deshielded protons adjacent to the sulfonyl group typically appear at δ 3.5–4.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) can validate molecular weight (e.g., [M+H] for CHNOS: 202.08 g/mol).
- Computational : Density Functional Theory (DFT) calculations can predict electronic properties and verify stereochemistry by comparing computed vs. experimental NMR/IR spectra .
Advanced Research Questions
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced orexin receptor modulation?
Disubstituted octahydropyrrolo[3,4-c]pyrroles are known orexin receptor modulators, where substituent polarity and steric bulk influence binding affinity . For ethylsulfonyl derivatives:
- Sulfonyl Group : Enhances hydrogen bonding with receptor residues (e.g., Tyr in OX).
- Cis Configuration : Ensures optimal spatial alignment for receptor interaction.
Methodological Approach :
Synthesize analogs with varying sulfonyl groups (e.g., methyl, aryl).
Assess binding affinity via radioligand displacement assays (e.g., -SB-674042).
Use molecular docking (e.g., AutoDock Vina) to model interactions.
What strategies resolve contradictions in reported antimicrobial activity data for pyrrolo[3,4-b]pyrrole derivatives?
Discrepancies in MIC values may arise from strain variability, compound purity, or assay conditions. A standardized protocol includes:
Broth Microdilution : Test against reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) in Mueller-Hinton broth .
Resazurin Assay : Add 30 µL Resazurin to 100 µL bacterial suspension; incubate 24 hr at 37°C. MIC is the lowest concentration preventing color change (blue → pink) .
Quality Control : Include positive (ciprofloxacin) and negative (DMSO) controls.
How can green chemistry principles improve the scalability of pyrrolo[3,4-b]pyrrole synthesis?
Subcritical water (130–200°C, 10–50 bar) replaces toxic solvents (e.g., xylene) in cyclization steps, reducing waste and energy use. For example:
- Reaction Setup : Mix octahydropyrrolo[3,4-c]pyrrole precursors with α-haloketones in subcritical water; reflux for 2–4 hr .
- Yield Optimization : Adjust pH (5–7) and pressure to stabilize intermediates.
- Purification : Recrystallize from ethanol/water (1:1) to achieve >98% purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
